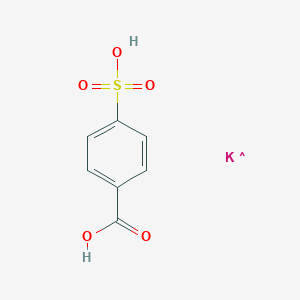

Potassium 4-carboxybenzenesulfonate

Description

Historical Context and Evolution of Research on Sulfobenzoate Derivatives

The story of sulfobenzoate derivatives is intrinsically linked to the broader history of organic chemistry and the quest for new functional molecules. An early and famous chapter in this history is the discovery of saccharin, the first commercially successful artificial sweetener, in 1879 by Ira Remsen and Constantin Fahlberg. chemicalbook.com Saccharin is the imide of o-sulfobenzoic acid, demonstrating the early interest in the derivatives of sulfobenzoic acids. chemicalbook.com

Initial research into sulfobenzoic acids primarily focused on their synthesis and basic characterization. Early methods for producing these compounds involved the sulfonation of benzoic acid, a process that has been documented since the late 19th century. nih.gov For instance, historical procedures describe the preparation of m-sulfobenzoic acid by reacting benzoic acid with fuming sulfuric acid or sulfur trioxide. nih.gov Another historical route to sulfobenzoate derivatives involved the hydrolysis of saccharin, yielding acid ammonium (B1175870) o-sulfobenzoate. researchgate.net The subsequent conversion of these acids into their salts, including potassium salts, was a straightforward acid-base neutralization. nih.gov

The evolution of coordination chemistry in the 20th century provided a new and fertile ground for the application of sulfobenzoate derivatives. mdpi.com Chemists began to recognize the potential of molecules containing multiple functional groups, like sulfobenzoic acids, to act as ligands, binding to metal ions to form complex structures. The presence of both a carboxylate and a sulfonate group in 4-carboxybenzenesulfonate offered intriguing possibilities for creating coordination polymers with diverse architectures and properties. This marked a shift from studying the individual molecules to exploring their utility in constructing larger, functional assemblies.

Significance in Modern Chemical Synthesis and Materials Science

The contemporary significance of potassium 4-carboxybenzenesulfonate lies predominantly in its role as a versatile building block, or "linker," in the construction of coordination polymers and, most notably, metal-organic frameworks (MOFs). MOFs are a class of porous materials with exceptionally high surface areas and tunable properties, making them promising for a wide range of applications. nih.gov

Detailed research findings have demonstrated the utility of this compound and its parent acid in creating MOFs with specific functionalities:

Proton Conductivity: MOFs constructed with sulfonate-containing linkers have shown potential as proton-conducting materials, which are crucial for applications in proton-exchange membrane fuel cells. atlasofscience.org The sulfonate groups can provide pathways for proton transport within the framework. atlasofscience.org

Catalysis: The porous nature of MOFs allows them to act as catalysts, with the framework itself or encapsulated guest molecules facilitating chemical reactions. Sulfonate-functionalized MOFs can be designed to have specific catalytic activities.

Gas Storage and Separation: The tunable pore sizes and surface chemistry of MOFs make them ideal candidates for storing gases like hydrogen and methane, and for separating different gas molecules. The polarity introduced by the sulfonate groups can enhance selectivity in gas adsorption. youtube.com

Energetic Materials: In a more specialized application, potassium salts of other functionalized carboxylates have been used to create energetic metal-organic frameworks (EMOFs), which are being explored as next-generation heat-resistant explosives. sigmaaldrich.comijcrt.org While not a direct application of this compound, this highlights the broader interest in potassium-carboxylate-based frameworks.

The ability to systematically design and synthesize functional materials by choosing appropriate metal ions and organic linkers like 4-carboxybenzenesulfonate is a cornerstone of modern materials science, a field often referred to as "crystal engineering." nih.gov

Scope and Research Objectives

Current and future research involving this compound and related sulfobenzoate derivatives is driven by several key objectives:

Rational Design and Synthesis of Novel MOFs: A primary goal is to move beyond trial-and-error synthesis and develop predictive models for designing MOFs with specific topologies and properties. rsc.org This involves understanding the complex interplay between the metal ion's coordination preferences and the geometry and functionality of the sulfobenzoate linker.

Functionalization for Targeted Applications: Researchers are actively exploring methods to introduce additional functional groups onto the sulfobenzoate backbone to tailor the properties of the resulting materials. This "post-synthetic modification" can be used to enhance catalytic activity, improve sensor selectivity, or introduce biocompatibility. researchgate.net

Exploration of New Applications: While applications in gas storage and catalysis are well-established for MOFs, the future holds the promise of new uses in areas like drug delivery, chemical sensing, and environmental remediation. youtube.com Sulfonate-containing MOFs, with their unique chemical and physical properties, are expected to play a significant role in these emerging fields.

Development of Sustainable Materials: There is a growing emphasis on developing synthetic methods that are more environmentally friendly and on creating materials that are stable and recyclable. Research into aqueous synthesis routes for MOFs using salts like this compound contributes to this goal.

In essence, the research trajectory for this compound is moving towards the creation of highly sophisticated, "smart" materials where the structure and function are precisely controlled at the molecular level.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₇H₅KO₅S |

| Molecular Weight | 240.27 g/mol |

| CAS Number | 5399-63-3 |

| Appearance | White crystalline solid |

| Synonyms | 4-Sulfobenzoic acid potassium salt, Monopotassium 4-sulfobenzoate (B1237197) |

Properties

IUPAC Name |

potassium;4-carboxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S.K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRJBUPXKDXDLG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Potassium 4-carboxybenzenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5399-63-3 | |

| Record name | Benzoic acid, 4-sulfo-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hydrogen 4-sulphonatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for Potassium 4-Carboxybenzenesulfonate

The synthesis of this compound can be approached through various routes, with the sulfonation of aromatic precursors being a primary method.

Optimized Sulfonation Protocols of Aromatic Precursors

The direct sulfonation of aromatic compounds is a fundamental reaction in industrial organic chemistry. chemicalbook.com A common precursor for 4-carboxybenzenesulfonic acid is p-toluenesulfonic acid. The synthesis involves the sulfonation of toluene (B28343), which typically yields p-toluenesulfonic acid as the major product. google.comnih.gov Subsequent oxidation of the methyl group to a carboxylic acid, followed by neutralization with a potassium base like potassium hydroxide (B78521), affords this compound. researchgate.net

The sulfonation process itself can be optimized for yield and purity. google.com Factors such as the concentration of the sulfonating agent (e.g., sulfuric acid, oleum), reaction temperature, and reaction time play crucial roles. chemicalbook.comgoogle.com For instance, the sulfonation of toluene can be carried out using concentrated sulfuric acid at elevated temperatures. google.com The removal of water formed during the reaction can drive the equilibrium towards the product side. chemicalbook.com

| Precursor | Sulfonating Agent | Key Conditions | Product |

| Toluene | Sulfuric Acid (98%) | Refluxing toluene, 30 min addition, 5 hours reaction | p-Toluenesulfonic acid |

| Toluene | Sulfuric Acid | 100°C, 97.4% H₂SO₄ | m-Toluenesulfonic acid (increased yield) |

| This table presents optimized conditions for the sulfonation of toluene to produce toluenesulfonic acid isomers, which are precursors to 4-carboxybenzenesulfonic acid. |

Derivatization Strategies for Functionalized Analogs

The core structure of 4-carboxybenzenesulfonic acid allows for various derivatization reactions to produce functionalized analogs with tailored properties.

Halogenation of the aromatic ring of sulfobenzoic acids can be achieved under specific conditions. For instance, the halogenation of ortho-sulfobenzoic acid has been demonstrated using fuming sulfuric acid at temperatures between 60-170°C. google.com This suggests that similar approaches could be applied to the para-isomer. The introduction of halogens like chlorine, bromine, and iodine can significantly alter the electronic properties and reactivity of the molecule. google.comacs.org Direct iodination can be challenging and may require the use of an oxidizing agent or a copper salt catalyst to generate a more electrophilic iodine species. google.comlibretexts.org

| Starting Material | Reagent(s) | Conditions | Product |

| o-Sulfobenzoic acid | Bromine, Fuming H₂SO₄ | 80-100°C | Di-, tri-, tetrabromo-o-sulfobenzoic anhydrides |

| o-Sulfobenzoic acid | Iodine, Fuming H₂SO₄ | 60-70°C | Di-, tri-, tetraiodo-o-sulfobenzoic anhydrides |

| This table summarizes halogenation reactions of o-sulfobenzoic acid, providing insights into potential derivatization of its para-isomer. |

The carboxylic acid group of 4-sulfobenzoic acid can undergo esterification with various alcohols in the presence of an acid catalyst, such as p-toluenesulfonic acid. core.ac.uk This reaction is typically performed by heating the carboxylic acid and alcohol, and the resulting ester can be isolated after workup. core.ac.ukyoutube.com For example, the esterification of benzoic acid with dodecan-1-ol has been successfully catalyzed by 4-methylbenzene-1-sulfonic acid hydrate. core.ac.uk

Carboxylation, the introduction of a carboxylic acid group, is a less direct transformation for this specific compound but is a fundamental reaction in organic synthesis. youtube.com In the context of benzenesulfonic acid, derivatization often involves reactions of the sulfonic acid group rather than direct carboxylation of the aromatic ring. wikipedia.org

| Reactants | Catalyst | Temperature | Product |

| Benzoic acid, Dodecan-1-ol | 4-Methylbenzene-1-sulfonic acid hydrate | 110°C | Dodecyl benzoate |

| Acetic acid, Ethanol | Sulfuric acid | Heating | Ethyl acetate |

| This table illustrates the conditions for the esterification of carboxylic acids, a key reaction for modifying the carboxyl group of 4-carboxybenzenesulfonic acid. |

The sulfonic acid group can be converted to a sulfonyl fluoride. Recently, radical hydro-fluorosulfonylation has emerged as a method for synthesizing sulfonyl fluorides from various precursors. nih.gov While this has been demonstrated for alkenes and alkynes, the development of methods for the direct fluorosulfonylation of aromatic sulfonic acids or their salts is an active area of research. nih.govresearchgate.net 4-(Fluorosulfonyl)benzoic acid is a known compound that can be synthesized, serving as a versatile intermediate. sigmaaldrich.com

Green Chemistry Approaches in Synthetic Design

Efforts to develop more environmentally friendly synthetic methods are ongoing. This includes the use of solid acid catalysts like p-toluenesulfonic acid, which can be easily recovered and reused, reducing waste. researchgate.netpreprints.org Solvent-free reaction conditions, where applicable, also contribute to a greener process. For instance, the esterification of benzoic acid has been demonstrated in the absence of a solvent. core.ac.uk The use of water as a solvent and minimizing the use of hazardous reagents are also key principles of green chemistry that can be applied to the synthesis and derivatization of this compound. researchgate.net

Reaction Mechanisms of Formation and Transformation

The formation of this compound typically proceeds through the sulfonation of p-toluic acid, followed by neutralization with a potassium base. The core of this synthesis lies in the electrophilic aromatic substitution (SEAr) reaction on the benzene (B151609) ring.

Mechanistic Investigations of Electrophilic Aromatic Substitution Pathways

The introduction of a sulfonic acid group onto an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. masterorganicchemistry.com In the case of forming 4-sulfobenzoic acid from p-toluic acid, the electrophile is typically sulfur trioxide (SO₃) or its protonated form, generated from concentrated sulfuric acid. masterorganicchemistry.comyoutube.com

The established mechanism for electrophilic aromatic substitution proceeds through a two-step process. masterorganicchemistry.com The initial and rate-determining step involves the attack of the π-electron system of the aromatic ring on the electrophile. masterorganicchemistry.com This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. youtube.com In the second, faster step, a base (often the bisulfate ion, HSO₄⁻) abstracts a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. masterorganicchemistry.com

In p-toluic acid, the methyl and carboxyl groups are para to each other. The positions ortho to the activating methyl group (positions 2 and 6) are also meta to the deactivating carboxyl group. Therefore, the incoming sulfonic acid group is directed to the position ortho to the methyl group, which is simultaneously meta to the carboxyl group, to yield 4-carboxy-2-sulfobenzoic acid. Subsequent neutralization with a potassium base like potassium hydroxide (KOH) then forms this compound.

Kinetic Studies of Synthetic Reactions

The following table presents representative pseudo-first-order rate constants for the sulfonation of toluene in aqueous sulfuric acid at 25°C, illustrating the effect of acid concentration on the reaction rate.

Interactive Data Table: Pseudo-First-Order Rate Constants for the Sulfonation of Toluene at 25°C

| H₂SO₄ (wt%) | k (s⁻¹) |

| 80.0 | 1.0 x 10⁻⁵ |

| 85.0 | 1.0 x 10⁻⁴ |

| 90.0 | 1.0 x 10⁻³ |

| 95.0 | 1.0 x 10⁻² |

| Note: These are approximate values based on graphical data from various sources and are intended for illustrative purposes. |

The rate of sulfonation is also influenced by temperature. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. The isomer distribution in the sulfonation of toluene has also been shown to be temperature-dependent. libretexts.org

Structural Elucidation and Advanced Characterization Techniques

Crystallographic Analysis of Potassium 4-Carboxybenzenesulfonate and Its Adducts

Advanced analytical techniques, particularly single-crystal X-ray diffraction, have provided detailed insights into the three-dimensional arrangement of this compound in the solid state. These studies have elucidated the complex interplay of forces that govern the crystal packing and the coordination environment of the potassium ion.

This compound exhibits polymorphism, existing in different crystalline forms depending on the level of hydration. The structures of a dihydrate, a monohydrate, and an anhydrous form have been determined, each displaying unique crystal packing and hydrogen-bonding networks. researchgate.net The crystallographic data for these three polymorphs are summarized in the table below.

| Parameter | Dihydrate | Monohydrate | Anhydrous |

|---|---|---|---|

| Chemical Formula | C₇H₅KO₅S · 2H₂O | C₇H₅KO₅S · H₂O | C₇H₅KO₅S |

| Formula Weight | 276.31 | 258.29 | 240.28 |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁/n | Pna2₁ |

| a (Å) | 11.012(2) | 7.206(1) | 13.689(3) |

| b (Å) | 16.596(3) | 20.320(4) | 10.046(2) |

| c (Å) | 6.069(1) | 7.013(1) | 6.326(1) |

| β (°) | 101.09(3) | 105.15(3) | 90 |

| Volume (ų) | 1088.3(4) | 991.6(3) | 869.6(3) |

| Z | 4 | 4 | 4 |

Data sourced from crystallographic studies on the polymorphs of potassium 4-sulfonatobenzoic acid. researchgate.net

A defining feature of the crystal structures of carboxybenzenesulfonate salts is the formation of distinct layers of inorganic cations and organic anions. nih.gov In the polymorphs of this compound, the primary organizing force is the electrostatic attraction between the potassium (K⁺) cations and the negatively charged oxygen atoms of the sulfonate (SO₃⁻) and carboxylate (COO⁻) groups. Each potassium cation is coordinated by nine oxygen atoms, creating a robust network of ionic interactions that stabilizes the layered arrangement. researchgate.net This high coordination number for potassium is also observed in other complex inorganic salts. nih.gov The layers are composed of hydrophilic regions containing the potassium ions, water molecules, and the ionic functional groups, and hydrophobic regions consisting of the aromatic benzene (B151609) rings.

Hydrogen bonding plays a crucial role in the crystal packing of this compound, particularly in its hydrated forms. The water molecules act as bridges, connecting adjacent anions and cations through O-H⋯O hydrogen bonds. nih.gov These interactions involve the oxygen atoms of the sulfonate and carboxylate groups as hydrogen bond acceptors. In the dihydrate and monohydrate forms, a robust three-dimensional hydrogen-bonding network is established, further stabilizing the crystal lattice. nih.govresearchgate.net The carboxylic acid group also participates in hydrogen bonding, typically forming dimers or chains with neighboring molecules. The strength and geometry of these O-H⋯O bonds are critical in determining the specific packing arrangement of each polymorph.

The coordination chemistry of this compound is centered on the interaction between the potassium cation and the oxygen-donating functional groups of the anion. In all three identified polymorphs (anhydrous, monohydrate, and dihydrate), the potassium ion consistently exhibits a coordination number of nine. researchgate.net This coordination sphere is comprised of oxygen atoms from the sulfonate groups, the carboxylate groups, and, in the case of the hydrates, water molecules.

The sulfonate group is a versatile ligand, capable of coordinating to the metal center in various modes. Similarly, the carboxylate group provides another site for metal binding. The high coordination number and the involvement of multiple oxygen atoms from neighboring anions lead to the formation of a polymeric three-dimensional network. This extensive coordination is a key factor in the high stability of the crystalline solid.

The table below summarizes the coordination environment of the potassium ion in its various crystallographic forms.

| Polymorph | Coordination Number | Coordinating Atoms |

|---|---|---|

| Dihydrate | 9 | Oxygen atoms from sulfonate, carboxylate, and water molecules |

| Monohydrate | 9 | Oxygen atoms from sulfonate, carboxylate, and water molecules |

| Anhydrous | 9 | Oxygen atoms from sulfonate and carboxylate groups |

Coordination Chemistry and Metal Complexes

Coordination Modes of Sulfonate and Carboxylate Functionalities

The carboxylate and sulfonate groups of the 4-carboxybenzenesulfonate ligand exhibit a range of coordination behaviors when interacting with metal centers. The carboxylate group can coordinate to metal ions in several ways, including monodentate, bidentate (chelating), and bridging modes. researchgate.netwits.ac.zawikipedia.org The bridging mode is particularly common and can be further categorized into syn-syn, syn-anti, and anti-anti conformations, which gives rise to various polynuclear and polymeric structures. wits.ac.za The sulfonate group also demonstrates flexibility in its coordination, capable of acting as a bridging ligand to link metal centers. researchgate.net This dual functionality allows for the construction of complex one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks.

The interplay between the coordination preferences of the carboxylate and sulfonate groups, as well as other ligands present in the system, dictates the final architecture of the resulting metal complex. For instance, in some copper(II) complexes, the carboxylate groups bridge metal centers to form 1D helical chains, while in others, the sulfonate groups are responsible for bridging, leading to discrete dinuclear or 1D polymeric structures. researchgate.net

Structural Characterization of Copper(II) Complexes

Copper(II) complexes incorporating the 4-carboxybenzenesulfonate ligand have been extensively studied, revealing a variety of structural motifs. These complexes often feature dinuclear, tetranuclear, or polymeric structures. researchgate.netrsc.org X-ray crystallography has been a pivotal technique in determining the precise coordination environment around the copper(II) ions.

In many of these complexes, the copper(II) ions adopt a distorted square planar or square pyramidal geometry. mdpi.comnih.gov For example, in certain dinuclear complexes, two copper(II) centers are bridged by the carboxylate groups of the 4-carboxybenzenesulfonate ligands. researchgate.net The coordination sphere of the copper(II) ion is often completed by other ligands, such as water molecules or N-donor ligands like pyridine (B92270) or bipyridine. researchgate.netnih.gov The Cu-O and Cu-N bond lengths in these complexes are consistent with those observed in similar copper(II) coordination compounds. mdpi.com The use of ancillary ligands can influence the nuclearity and dimensionality of the final structure. For instance, the presence of 4,4'-bipyridine (B149096) can lead to the formation of 2D networks. researchgate.net

Table 1: Selected Copper(II) Complex Structural Data

| Complex Type | Copper(II) Geometry | Bridging Ligand | Resulting Structure |

|---|---|---|---|

| Dinuclear | Distorted Square Planar mdpi.com | Sulfonate researchgate.net | Discrete Molecule researchgate.net |

| 1D Polymer | Distorted Square Planar mdpi.com | Carboxylate researchgate.net | Helical Chain researchgate.net |

| 2D Network | Distorted Octahedral nih.gov | 4,4'-bipyridine researchgate.net | Sheet-like Structure researchgate.net |

| Tetranuclear | Distorted Square Planar mdpi.com | Carboxylate | Metallocoronate researchgate.net |

Structural Characterization of Manganese(II) Complexes

Manganese(II) complexes with 4-carboxybenzenesulfonate and related ligands have been synthesized and structurally characterized, often revealing mononuclear or polymeric structures. rsc.orgnih.gov In these complexes, the manganese(II) ion typically exhibits a distorted octahedral coordination geometry. nih.gov The 4-carboxybenzenesulfonate ligand can coordinate to the manganese(II) ion through either the carboxylate or the sulfonate group.

In some reported structures, the carboxylate group of the ligand coordinates to the manganese(II) center in a monodentate fashion. rsc.org The remaining coordination sites on the manganese(II) ion are occupied by other ligands, such as water molecules and N-donor ligands like 4,4'-bipyridine. rsc.org The presence of these ancillary ligands can lead to the formation of cation-anion species or one-dimensional polymeric chains. rsc.org For instance, a 1D polymeric structure has been observed where the manganese(II) centers are bridged by the 4-carboxybenzenesulfonate ligand. rsc.org

Table 2: Structural Features of Manganese(II) Complexes with 4-Sulfobenzoate (B1237197)

| Complex | Structural Type | Mn(II) Coordination | Special Features |

|---|---|---|---|

| Mn(4,4'-bipy)₂(H₂O)₄ | Cation-Anion rsc.org | Distorted Octahedral nih.gov | Monodentate 4,4'-bipyridine rsc.org |

| Mn(4,4'-bipy)₂(H₂O)₄(4H₂O) | Cation-Anion rsc.org | Distorted Octahedral nih.gov | Monodentate 4,4'-bipyridine rsc.org |

| {Mn(4,4'-bipy)(sb)(H₂O)₃}n | 1-D Polymer rsc.org | Distorted Octahedral nih.gov | Bridging 4-sulfobenzoate rsc.org |

Structural Characterization of Lead(II) Complexes

Lead(II) complexes containing sulfonate and carboxylate functionalities have been synthesized and structurally characterized, showcasing a range of coordination numbers and geometries for the lead(II) ion. nih.govresearchgate.net The stereochemically active lone pair of electrons on the Pb(II) ion often influences the coordination sphere, leading to hemidirected or holodirected geometries.

Metal-Organic Framework (MOF) Crystallography and Topological Analysis

This compound and similar ligands are excellent building blocks for the construction of Metal-Organic Frameworks (MOFs). rsc.orgyoutube.com MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, resulting in highly porous structures. nih.gov The crystallography of these materials provides detailed information about their framework structure, pore size, and connectivity.

Topological analysis is a powerful tool used to simplify and classify the complex structures of MOFs. nih.gov It represents the metal clusters and organic linkers as nodes and linkers, respectively, allowing for the determination of the underlying network topology. This approach helps in understanding and predicting the properties of MOFs and in designing new frameworks with desired functionalities. rsc.orgnih.gov For example, MOFs constructed from multitopic ligands can exhibit novel 2-nodal or 3-nodal connected 3D architectures with intricate topologies. rsc.org

Spectroscopic Characterization and Vibrational Analysis

Spectroscopic techniques, particularly Fourier-transform infrared (FT-IR) and Raman spectroscopy, are crucial for characterizing this compound and its metal complexes. researchgate.net Vibrational analysis of the spectra provides valuable information about the coordination modes of the carboxylate and sulfonate groups.

The characteristic vibrational frequencies of the carboxylate group (asymmetric and symmetric stretching modes) are sensitive to its coordination environment. A large separation between these frequencies (Δν) is indicative of a monodentate coordination mode, while a smaller separation suggests a bidentate or bridging mode. Similarly, the stretching frequencies of the sulfonate group (SO₃) are affected by its coordination to a metal ion. These spectroscopic data, often complemented by computational calculations, allow for a detailed understanding of the bonding within the metal complexes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR Spectroscopy: In a suitable solvent like DMSO-d₆, the proton NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons. chemicalbook.com The protons on the benzene ring, being in different chemical environments due to the electron-withdrawing sulfonate and carboxylate groups, typically appear as two sets of doublets in the aromatic region of the spectrum. chemicalbook.com Specifically, the spectrum shows a doublet at approximately 7.93 ppm and another at 7.75 ppm. chemicalbook.com A broad signal is also observed around 13.03 ppm, which is characteristic of the acidic proton of the carboxylic acid group. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound would be expected to show distinct peaks for each of the unique carbon atoms in the molecule. This includes the carbon atoms of the benzene ring, the carboxyl carbon, and any associated solvent peaks. The specific chemical shifts are influenced by the electronic effects of the attached functional groups. While detailed public data for the ¹³C NMR of this specific potassium salt is limited, analysis of the parent compound, 4-sulfobenzoic acid, and similar sulfonated aromatics provides expected ranges for these carbon signals. conicet.gov.ar

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆ chemicalbook.com

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 13.03 | Broad Singlet | Carboxylic Acid Proton (-COOH) |

| 7.93 | Doublet | Aromatic Protons |

| 7.75 | Doublet | Aromatic Protons |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands that confirm the presence of its key functional groups. Strong, broad absorption is typically observed for the O-H stretch of the carboxylic acid group. The carbonyl (C=O) stretch of the carboxylic acid gives a strong, sharp peak. The sulfonate group (SO₃⁻) also has characteristic strong absorption bands due to its symmetric and asymmetric stretching vibrations. researchgate.net The aromatic ring shows several weaker absorptions corresponding to C-H and C=C stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy also provides valuable information about the vibrational modes. The symmetric vibrations of the sulfonate group and the aromatic ring are often strong and easily identifiable in the Raman spectrum. researchgate.net This technique is particularly useful for observing the S-O and C-S stretching modes. nih.gov The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3000 | O-H Stretch | Carboxylic Acid |

| ~1700 | C=O Stretch | Carboxylic Acid |

| ~1200 and ~1040 | Asymmetric and Symmetric S=O Stretch | Sulfonate |

| ~1600 and ~1475 | C=C Stretch | Aromatic Ring |

| ~800 | C-S Stretch | Aryl Sulfonate |

Mass Spectrometry for Molecular Conformation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For an ionic compound like this compound, electrospray ionization (ESI) is a common technique used.

In the mass spectrum, the molecule can be observed as the corresponding anion, [C₇H₅O₅S]⁻. The fragmentation of this anion under mass spectrometric conditions can provide valuable structural information. Common fragmentation pathways for aromatic sulfonic acids and carboxylic acids include the loss of small neutral molecules such as sulfur dioxide (SO₂), carbon dioxide (CO₂), and water (H₂O). aaqr.orgyoutube.comdocbrown.info For instance, the loss of the carboxylic acid group as COOH or the sulfonate group as SO₃ are characteristic fragmentation patterns. docbrown.infolibretexts.org High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the parent ion and its fragments with high accuracy. epfl.ch

Advanced X-ray Spectroscopic Techniques for Electronic Structure Analysis

Advanced X-ray spectroscopic techniques, such as X-ray Photoelectron Spectroscopy (XPS), provide detailed information about the elemental composition and the electronic state of the atoms within a molecule. diva-portal.org

For this compound, XPS can be used to probe the core-level binding energies of the carbon, oxygen, sulfur, and potassium atoms. The binding energy of the sulfur 2p electron is particularly informative, as it can confirm the +6 oxidation state of the sulfur atom in the sulfonate group. researchgate.net Similarly, the oxygen 1s spectrum can be deconvoluted to distinguish between the different oxygen environments: the carboxyl group and the sulfonate group. researchgate.net These measurements provide a detailed picture of the electronic structure and charge distribution within the molecule, which is influenced by the ionic interactions between the potassium cation and the carboxybenzenesulfonate anion. reading.ac.ukrsc.org

Reactivity and Reaction Mechanism Studies

Organic Transformations Involving Potassium 4-Carboxybenzenesulfonate

The unique structural arrangement of a carboxylate and a sulfonate group on a central aromatic ring makes this compound a valuable building block in organic synthesis.

Role as a Key Reactant in Organic Synthesis

This compound is primarily utilized as a key reactant in the synthesis of more complex molecules, including metal-organic frameworks (MOFs) and coordination polymers. In these applications, it acts as a linker, connecting metal ions to form extended crystalline structures. The carboxylate and sulfonate groups can both coordinate to metal centers, and the specific coordination mode can be influenced by factors such as the solvent system and the molar ratio of reactants. This allows for the controlled synthesis of materials with desired topologies and properties.

Beyond its role as a ligand, the potassium salt of 4-sulfobenzoic acid can participate in fundamental organic reactions. For instance, the carboxylate group can undergo esterification. While specific examples detailing the esterification of this compound are not extensively documented in readily available literature, the general principle of esterification of carboxylic acid salts is well-established. This typically involves reaction with an alkyl halide in a suitable solvent.

Furthermore, the synthesis of amides from carboxylic acid salts is a known transformation. This can be achieved by activating the carboxylate with a coupling reagent, followed by reaction with an amine. Research has demonstrated the coupling of potassium carboxylate salts with amines using reagents like 2-chloroimidazolium chloride. researchgate.net

The compound also holds potential in the synthesis of energetic materials. While specific studies on the use of this compound in this context are limited, potassium salts of other organic molecules are known to be components of energetic materials. nih.gov

Exploration of Functional Group Reactivity (e.g., sulfonate, carboxylate, aromatic ring)

The reactivity of this compound is a composite of the individual reactivities of its functional groups.

Carboxylate Group: The carboxylate group is a versatile functional handle. As mentioned, it can undergo esterification and amidation reactions. The potassium salt form makes it a nucleophile, ready to react with appropriate electrophiles. For example, potassium bisulfate is known to catalyze the synthesis of dicarboxylic acid esters from dicarboxylic acids and alcohols, highlighting the role of potassium salts in promoting such transformations. google.com

Sulfonate Group: The sulfonate group is generally a poor leaving group in nucleophilic aromatic substitution. However, its presence significantly influences the reactivity of the aromatic ring. It is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. The sulfonate group itself can be cleaved under certain harsh conditions, such as high temperatures or with strong reducing agents. For instance, the cleavage of sulfones by alkali metals in liquid amines is a known chemical transformation. masterorganicchemistry.com In the context of MOFs, the sulfonate group's strong Brønsted acidity can be utilized for catalysis. wikipedia.org

Conversely, the presence of these electron-withdrawing groups makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring. wikipedia.orgbyjus.comlibretexts.orgyoutube.com While the sulfonate group itself is not a good leaving group, if other leaving groups were present on the ring, the sulfonate and carboxylate groups would activate the ring towards nucleophilic attack. youtube.com

Mechanistic Pathways of Chemical Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Detailed Investigation of Bond Formation and Cleavage Processes

The reactions of this compound involve the formation and cleavage of several types of bonds:

C-O Bond Formation (Esterification): In esterification, a new carbon-oxygen bond is formed between the carboxylate carbon and the alkyl group of the alcohol or alkyl halide. The mechanism typically involves the nucleophilic attack of the carboxylate oxygen on the electrophilic carbon of the alkylating agent.

C-N Bond Formation (Amidation): The formation of an amide bond involves the creation of a new carbon-nitrogen bond. This usually proceeds through the activation of the carboxylate group to form a more reactive intermediate (e.g., an acyl halide or an active ester), which is then attacked by the nitrogen atom of the amine. researchgate.net

C-E Bond Formation (Electrophilic Aromatic Substitution): In an SEAr reaction, a new bond is formed between a carbon atom of the aromatic ring and an incoming electrophile (E+). The mechanism involves the attack of the π-electrons of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A proton is then lost from the ring to restore aromaticity. libretexts.orgnih.gov

C-S Bond Cleavage (Desulfonation): The cleavage of the carbon-sulfur bond in the sulfonate group is a challenging process. It can occur under reductive conditions, potentially involving radical intermediates. The thermal decomposition of related potassium sulfates, such as potassium pyrosulfate, has been studied and proceeds through the loss of sulfur trioxide at high temperatures. researchgate.net

Coordination Bond Formation: In the formation of MOFs and coordination polymers, coordinate bonds are formed between the oxygen atoms of the carboxylate and sulfonate groups and the metal ions. The formation of these structures can be complex, sometimes involving the initial formation of smaller molecular building units that then assemble into the final extended framework.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates provides critical evidence for proposed mechanistic pathways.

Sigma Complex (Arenium Ion): In electrophilic aromatic substitution reactions, the key intermediate is the sigma complex. This positively charged species is resonance-stabilized, with the charge delocalized over the remaining sp2-hybridized carbons of the ring. The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction. libretexts.orgwikipedia.org

Meisenheimer Complex: In nucleophilic aromatic substitution reactions, a negatively charged intermediate known as a Meisenheimer complex is formed. This occurs when the nucleophile adds to the aromatic ring, breaking the aromaticity temporarily. The negative charge is delocalized over the ring and is stabilized by electron-withdrawing substituents. byjus.comyoutube.com While not directly observed for this compound without another leaving group, this is the expected intermediate in such reactions.

Reaction Intermediates in MOF Synthesis: The synthesis of MOFs can proceed through various intermediates. Studies on the formation of indium-derived coordination polymers have identified the initial formation of simpler metal-halide or metal-carboxylate complexes in solution. These primary units then react further to form the final polymeric structure. In situ techniques like Raman spectroscopy can be used to observe the evolution of these intermediate species during the reaction. Research on the formation of sulfonate-containing MOFs has also suggested the existence of "incomplete infinite chains" as potential intermediaries in the self-assembly process. libretexts.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in detailing the electronic properties and predicting the spectroscopic behavior of potassium 4-carboxybenzenesulfonate.

While specific DFT studies exclusively on this compound are not abundant in the public literature, the principles of DFT applied to analogous aromatic systems provide a robust framework for understanding its electronic structure and reactivity. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the optimized geometry and electronic properties.

The electronic structure of the 4-carboxybenzenesulfonate anion is dictated by the interplay between the electron-withdrawing sulfonic acid group (-SO₃H) and the carboxylic acid group (-COOH) on the benzene (B151609) ring. The distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap are critical descriptors of its reactivity. The HOMO is typically delocalized over the π-system of the benzene ring, while the LUMO is also associated with the aromatic ring and the electron-withdrawing substituents. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation.

Natural Bond Orbital (NBO) analysis can further elucidate the nature of the bonding and the charge distribution within the molecule. For the 4-carboxybenzenesulfonate anion, a significant negative charge is expected to be localized on the oxygen atoms of the sulfonate and carboxylate groups. This charge distribution is crucial for its interaction with the potassium cation and solvent molecules.

Table 1: Theoretical Electronic Properties of a Model Substituted Benzene

| Property | Description | Predicted Trend for 4-carboxybenzenesulfonate Anion |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | The presence of two electron-withdrawing groups would lower the HOMO energy compared to benzene, making it less susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | The electron-withdrawing groups would also lower the LUMO energy, making it more susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; relates to chemical stability and electronic transitions. | A relatively large gap is expected, indicative of a stable molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment is anticipated due to the asymmetric placement of the polar sulfonate and carboxylate groups. |

| NBO Charges | Calculated atomic charges based on the distribution of electron density. | High negative charges are expected on the oxygen atoms of the -SO₃⁻ and -COO⁻ groups, with the potassium ion balancing this charge. |

Note: The values in this table are qualitative predictions based on the known effects of the functional groups on the electronic structure of aromatic rings.

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comnih.gov For the 4-carboxybenzenesulfonate anion, the chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of both the carboxyl and sulfonate groups, leading to a downfield shift compared to benzene. The distinct electronic environments of the protons ortho and meta to each substituent would result in a characteristic splitting pattern. Similarly, the ¹³C chemical shifts of the aromatic carbons would be affected, with the carbons attached to the substituents showing the largest shifts.

IR Frequencies: Theoretical calculations of vibrational frequencies can provide a detailed assignment of the infrared (IR) spectrum. researchgate.net For this compound, the calculated IR spectrum would show characteristic peaks for the symmetric and asymmetric stretching vibrations of the S=O and C=O bonds in the sulfonate and carboxylate groups, respectively. The aromatic C-H and C-C stretching and bending vibrations would also be present. Comparing the calculated spectrum with experimental data can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding in the solid state.

Table 2: Predicted Spectroscopic Data for 4-carboxybenzenesulfonate Anion

| Spectroscopic Data | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | Aromatic protons expected in the range of 7.5-8.5 ppm, showing splitting patterns consistent with a 1,4-disubstituted benzene ring. |

| ¹³C NMR | Aromatic carbons expected between 120-150 ppm. The carboxyl carbon would appear further downfield (>160 ppm). |

| IR Frequencies | - S=O stretching (sulfonate): ~1200-1250 cm⁻¹ (asymmetric) and ~1040-1080 cm⁻¹ (symmetric) - C=O stretching (carboxylate): ~1680-1710 cm⁻¹ (for the acid form), and ~1550-1610 cm⁻¹ (for the salt) - O-H stretching (carboxyl): Broad peak around 2500-3300 cm⁻¹ (in the acid form) - Aromatic C-H stretching: ~3000-3100 cm⁻¹ - Aromatic C=C stretching: ~1450-1600 cm⁻¹ |

Note: These are approximate ranges and can be influenced by the specific environment (e.g., solvent, solid state).

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of this compound, including its conformational preferences and interactions with its environment.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as its formation or decomposition, theoretical modeling can elucidate the step-by-step pathway and identify the transition states.

The sulfonation of aromatic compounds, including benzoic acid, is a classic example of electrophilic aromatic substitution. DFT calculations have been extensively used to study the mechanism of sulfonation of benzene with sulfur trioxide (SO₃). researchgate.netacs.orglibretexts.orgchemistrysteps.com These studies suggest that the reaction can proceed through a mechanism involving the formation of a π-complex, followed by the formation of a Wheland intermediate (a sigma complex). acs.org The presence of a catalyst, such as sulfuric acid, can facilitate the reaction by protonating the SO₃ to form a more potent electrophile. researchgate.netchemistrysteps.com Modeling the sulfonation of benzoic acid would provide specific insights into the transition state energies and the regioselectivity of the reaction.

Similarly, the thermal decomposition of aromatic sulfonates can be investigated computationally. acs.org These studies can predict the initial bond-breaking events, the formation of intermediates, and the subsequent reaction pathways leading to the final decomposition products. By calculating the activation energies for different possible decomposition routes, the most likely mechanism can be identified.

Applications in Advanced Materials Science

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govcd-bioparticles.net The use of bifunctional linkers like 4-carboxybenzenesulfonate, containing both carboxylate and sulfonate groups, is significant in the development of new MOFs and coordination polymers with tailored properties. nih.govbohrium.com

Design and Synthesis of MOFs with Sulfobenzoate Linkers

The design of MOFs using sulfobenzoate linkers is a strategic approach to creating materials with specific functionalities. The geometry, length, and functional groups of the linker molecule dictate the resulting framework's structure and properties. rsc.org The synthesis of these materials often involves methods such as solvothermal or hydrothermal techniques, where the metal salt and the organic linker are dissolved in a solvent and heated in a sealed vessel to promote crystallization and self-assembly. nih.govnih.gov

The carboxylate and sulfonate groups of the 4-carboxybenzenesulfonate linker play a crucial role in the formation of MOFs and coordination polymers. Both groups can coordinate with metal ions, but their coordination behavior can differ, influencing the final architecture of the material. researchgate.netnih.gov

The carboxylate group is a common and effective coordinating group in MOF chemistry, known for forming robust connections with metal centers. researchgate.net The sulfonate group, while also capable of coordinating with metal ions, is sometimes considered a weaker ligand. researchgate.net This difference in coordination strength can be exploited to direct the assembly of the framework. For instance, in some systems, the carboxylate group may form the primary structural bonds that create the framework, while the sulfonate group may remain uncoordinated or interact through weaker bonds, potentially pointing into the pores of the MOF and influencing the material's surface properties and affinity for certain molecules. nih.govacs.org

The coordination of these groups is also sensitive to factors such as pH. Adjusting the pH of the reaction mixture can control the deprotonation state of the carboxylic acid and sulfonic acid groups, thereby influencing which group coordinates to the metal center and the dimensionality of the resulting structure. nih.gov For example, in the synthesis of copper-based MOFs with a disulfonate-dicarboxylate linker, pH adjustments led to the formation of materials with different structures and dimensionalities due to the selective deprotonation of the carboxylic acid groups. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the coordination preferences of the functional groups. Studies on related sulfonate-carboxylate linkers have shown that the carboxylate group can have a stronger coordination ability with certain metal clusters, such as the Zr6 cluster in MOF-808, leading to frameworks where the sulfonate groups are left available within the pores. researchgate.net

Table 1: Coordination Behavior of Carboxylate and Sulfonate Groups

| Functional Group | Coordination Tendency | Influence on Framework |

| Carboxylate | Stronger coordination, forms robust framework bonds. researchgate.netresearchgate.net | Defines the primary structure and dimensionality of the MOF. nih.gov |

| Sulfonate | Weaker coordination, may remain uncoordinated. researchgate.net | Can functionalize the pore surface, affecting selectivity and catalytic activity. nih.govacs.org |

While specific data for MOFs synthesized solely with potassium 4-carboxybenzenesulfonate is not extensively reported, studies on related sulfonate-containing MOFs provide insights into their porous properties. For example, a sulfone-functionalized aluminum-based MOF, CAU-11, synthesized with 4,4'-sulfonyldibenzoic acid, exhibits permanent porosity with a Brunauer-Emmett-Teller (BET) surface area of 350 m²/g and a micropore volume of 0.17 cm³/g. nih.gov The sulfone groups in this case point into the lozenge-shaped pores. nih.gov

In another example, a zirconium-based MOF, MOF-808, functionalized with sulfonate groups, retained its porosity after modification. acs.org The development of porous alkali metal-organic frameworks (AMOFs), including those with potassium, has been a challenge, but recent strategies using highly connected organic linkers have led to materials with record-high porosities for potassium-based coordination networks. nih.gov

The introduction of sulfonate groups can also be used to create defects in the MOF structure, which can lead to hierarchical porosity and larger pore sizes. rsc.org

Table 2: Porosity Data for Representative Sulfonate-Containing MOFs

| MOF Name | Linker | Metal Ion | BET Surface Area (m²/g) | Micropore Volume (cm³/g) | Pore Characteristics |

| CAU-11 | 4,4'-Sulfonyldibenzoic acid | Al³⁺ | 350 nih.gov | 0.17 nih.gov | Hydrophobic lozenge-shaped pores. nih.gov |

| MOF-808-5SBDC | Monosodium 2-Sulfoterephthalate | Zr⁴⁺ | - | - | Enhanced water adsorption. researchgate.net |

| HIAM-112-K | Octacarboxylate linker | K⁺ | High (record for K-based networks) nih.gov | - | High porosity. nih.gov |

Mixed-metal MOFs, which incorporate two or more different metal ions into their framework, have gained attention as they can exhibit properties that are superior to their monometallic counterparts. researchgate.net The synthesis of mixed-metal MOFs can be achieved through one-pot reactions containing different metal salts or by post-synthetic modification where a monometallic MOF is exposed to a solution of a different metal ion. researchgate.net

The combination of silver and potassium in a MOF framework using a 4-carboxybenzenesulfonate linker is an area of interest. Silver-containing MOFs are known for their antibacterial properties, as they can act as a reservoir for the slow release of bactericidal Ag⁺ ions. acs.org A silver-functionalized MOF has demonstrated effective antibacterial activity against both E. coli and S. aureus. nih.gov

While specific studies on silver/potassium mixed-metal MOFs with the 4-carboxybenzenesulfonate linker are not widely available, the general principles of mixed-metal MOF synthesis suggest that such materials could be designed. The different coordination preferences of silver and potassium ions could lead to novel framework structures and functionalities. For instance, in other systems, Cu(II)-Ag(I) mixed-metal coordination polymers have been successfully synthesized, demonstrating the feasibility of creating frameworks with different metal ions. nih.gov

The synthesis of potassium-based MOFs presents unique challenges due to the tendency of alkali metals to have variable coordination numbers and to coordinate with polar solvents, which can lead to low-dimensional structures. nih.gov However, the use of highly connected organic linkers has proven to be a successful strategy for constructing porous potassium-based MOFs. nih.gov

A three-dimensional potassium coordination polymer has been synthesized using a sulfono-tricarboxylic acid ligand, which was prepared through the oxidation of sulfonated mesitylene. bohrium.com This demonstrates that sulfonate-carboxylate linkers can indeed form stable, extended frameworks with potassium ions. The resulting material was characterized by single-crystal X-ray diffraction, and its thermal stability and adsorption properties were investigated. bohrium.com

Another approach to creating potassium-based MOFs involves using ligands with multiple coordination sites. For example, a nanostructured potassium-organic framework based on pyridine-2,6-dicarboxylic acid has been synthesized and shown to have potential applications in potassium-ion batteries. nih.gov Furthermore, potassium cations have been used in the formation of coordination polymers with quercetin-5′-sulfonate, resulting in a three-dimensional network. nih.gov

Supramolecular Architectures and Self-Assembly

The principles of supramolecular chemistry, which involve non-covalent interactions, are fundamental to the formation of MOFs and coordination polymers. mpg.de The self-assembly of metal ions and organic linkers like this compound into ordered structures is driven by a combination of coordination bonds, hydrogen bonding, and π-π stacking interactions. researchgate.netnih.gov

The structure of the resulting supramolecular architecture is influenced by the size and charge of the metal cation, as well as the geometry of the organic linker. researchgate.net In the case of alkali metal salts of sulfonated aromatic compounds, the solid-state structures often feature alternating organic and inorganic layers. nih.govnih.gov The nature of the coordination network within these layers can vary, leading to different structural classes. nih.gov For heavier alkali metals like potassium, more complex, higher-dimensional coordination networks are often formed through various metal-oxygen interactions. nih.gov

The self-assembly process can be directed by the choice of solvent and other reaction conditions. The use of certain solvents can influence the coordination mode of the linker and the final dimensionality of the framework. figshare.com The study of these self-assembly processes is crucial for the rational design of new materials with desired topologies and properties.

Design of Hydrogen-Bonded Networks in the Solid State

The presence of both a carboxylate and a sulfonate group in the structure of this compound provides distinct opportunities for the formation of intricate hydrogen-bonded networks in the solid state. The carboxylate group can act as a hydrogen bond donor and acceptor, while the sulfonate group primarily functions as a hydrogen bond acceptor. This dual nature allows for the creation of complex and robust multidimensional architectures through various hydrogen bonding motifs.

Engineering of Functional Supramolecular Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where this compound can be utilized to engineer functional materials. The ability of its carboxylate and sulfonate groups to coordinate with metal centers and participate in hydrogen bonding makes it an excellent candidate for the construction of coordination polymers and metal-organic frameworks (MOFs).

For instance, in the aforementioned three-dimensional polymeric potassium complex of a related sulfonate-carboxylate ligand, the potassium ions are coordinated by both the sulfonate and carboxylate oxygen atoms, as well as water molecules, leading to a complex 3D structure. researchgate.net This demonstrates how the functional groups of such compounds can act as linkers, connecting metal centers to form extended networks with potential applications in areas like gas storage, separation, and catalysis. The specific geometry and connectivity of these supramolecular assemblies can be tuned by varying the metal ion, solvent, and reaction conditions, offering a pathway to materials with tailored properties.

Catalysis and Catalytic Materials

The unique electronic and structural properties of this compound make it a compound of interest in the design and application of catalytic materials, spanning both heterogeneous and homogeneous catalysis.

Design of Heterogeneous and Homogeneous Catalysts

In the realm of heterogeneous catalysis, solid materials are employed as catalysts in reactions involving reactants in a different phase. The sulfonate group in this compound can play a crucial role in the design of such catalysts. For example, sulfonated carbon-based catalysts have been synthesized for esterification reactions, where the sulfonic acid groups provide the active sites.

In homogeneous catalysis, where the catalyst and reactants are in the same phase, this compound can serve as a ligand. The carboxylate and sulfonate groups can coordinate to a metal center, influencing its electronic properties and reactivity. The water-solubility imparted by the ionic nature of the compound can be advantageous for catalytic reactions in aqueous media, facilitating catalyst recovery and recycling.

Role as a Ligand or Precursor in Catalyst Synthesis

As a ligand, this compound can be used to synthesize metal complexes with specific catalytic activities. The coordination of the carboxylate and sulfonate groups to a metal center can create a unique chemical environment that promotes a desired reaction. For example, water-soluble palladium complexes with sulfonated ligands have been developed for various cross-coupling reactions.

Furthermore, this compound can act as a precursor in the synthesis of catalytic materials. For instance, it can be used to introduce potassium into a catalyst formulation. The addition of alkali metals like potassium can significantly modify the electronic and structural properties of a catalyst, thereby enhancing its catalytic activity and stability. Studies on manganese-based catalysts for toluene (B28343) oxidation have shown that doping with potassium can improve their performance by increasing the number of surface defect sites and the mobility of lattice oxygen.

Application in Specific Catalytic Reactions (e.g., toluene combustion, coupling reactions)

The catalytic properties of materials derived from or incorporating components similar to this compound have been demonstrated in several important industrial reactions.

Toluene Combustion: The complete oxidation of volatile organic compounds (VOCs) like toluene is a critical environmental application. Research has shown that potassium-modified manganese-based catalysts exhibit enhanced activity for toluene combustion. The presence of potassium can promote the formation of more active manganese oxide species and increase the concentration of surface active oxygen, leading to lower reaction temperatures for complete toluene conversion.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds. While direct application of this compound as a ligand in these reactions is not extensively documented in the provided results, the use of water-soluble sulfonated phosphine (B1218219) ligands is a well-established strategy to facilitate these reactions in aqueous media. This approach simplifies product separation and catalyst recycling. The fundamental principles suggest that a palladium complex bearing a ligand derived from this compound could potentially be an active catalyst for such transformations. For instance, palladium-catalyzed coupling reactions of potassium alkenyltrifluoroborates have been successfully carried out in aqueous media. nih.gov

Polymer Science and Functional Polymers

The bifunctional nature of this compound also presents opportunities in the field of polymer science, where it can be incorporated into polymer chains to impart specific functionalities. Functional polymers are macromolecules that possess reactive groups, which can be used for further chemical modifications or to confer desired properties to the material. nih.gov

While direct polymerization of this compound as a monomer is not detailed in the provided search results, its structural motifs are found in functional polymers. For instance, sulfonated polynaphthoylenebenzimidazoles have been synthesized, and their subsequent treatment with aqueous solutions of metal salts, including potassium, leads to the formation of polymer salts. mdpi.com This process of polymer-analogous transformation allows for the introduction of ionic groups along the polymer backbone, which can significantly alter the polymer's properties, such as its solubility, thermal stability, and adsorption characteristics. mdpi.com The incorporation of sulfonate and carboxylate functionalities can enhance properties like ion exchange capacity, hydrophilicity, and the ability to coordinate with metal ions, making these polymers suitable for applications in membranes, sensors, and as sorbents.

Synthesis of Conducting Polymers

This compound plays a significant role as a dopant in the synthesis of conducting polymers, particularly polypyrrole (PPy). During the chemical oxidative polymerization of pyrrole, the sulfonate group of the compound can be incorporated into the polymer backbone as a counter-ion to the positive charges that form along the PPy chain. This doping process is crucial for enhancing the electrical conductivity of the resulting polymer. expresspolymlett.com

The incorporation of the bulky and functionalized 4-carboxybenzenesulfonate anion can also influence the morphology and processability of the conducting polymer. Aromatic acid derivatives and organic sulfonates are widely used as dopants to create more soluble and processable PPy. expresspolymlett.com The presence of these large dopants can reduce the interchain interactions, leading to improved solubility and higher conductivity. expresspolymlett.com Research has shown that the room temperature electrical conductivity of PPy can be significantly increased when doped with appropriate anionic species. For instance, PPy doped with anionic spherical polyelectrolyte brushes has demonstrated a conductivity of 20 S/cm, a notable increase from the 3.6 S/cm of undoped PPy. expresspolymlett.com

Development of Functional Polymeric Materials

The unique structure of this compound allows it to be used as a functional monomer or additive in the synthesis of a variety of polymeric materials, imparting specific properties to the final product. For example, 4-sulfobenzoic acid potassium salt has been utilized as an intercalating compound to enhance the exfoliation of clay in the production of poly(butylene terephthalate) (PBT) nanocomposites. sigmaaldrich.comsigmaaldrich.com This improved exfoliation leads to better dispersion of the clay within the polymer matrix, resulting in enhanced mechanical and thermal properties of the nanocomposite.

Furthermore, the presence of both carboxylic and sulfonic acid groups can be exploited to create polymers with tunable properties. These functional groups can participate in various chemical reactions, allowing for the grafting of other molecules or the formation of cross-linked networks. This versatility opens up possibilities for designing materials for a wide range of applications, including membranes, coatings, and adhesives.

Template-Assisted Polymerization (e.g., polypyrrole hexagonal microplates)

Template-assisted synthesis is a powerful technique for controlling the morphology and structure of polymers at the nanoscale and microscale. While direct evidence for the use of this compound in forming polypyrrole hexagonal microplates is not extensively documented, the principles of template-assisted polymerization using functionalized organic molecules are well-established.

In this method, the template molecule directs the assembly of the monomer units, leading to the formation of specific structures. For instance, the synthesis of polypyrrole nanotubes and nanofibrils has been achieved using nanoporous polycarbonate membrane filters as templates. researchgate.net The morphology of the resulting polymer is a direct replica of the template's structure. Similarly, reactive templates like MnO2 nanowires have been used to induce the one-dimensional polymerization of pyrrole, resulting in the formation of polypyrrole nanotubes. nih.gov

Specialty Chemical Intermediate Applications

Beyond its use in materials science, this compound serves as a valuable intermediate in the synthesis of specialty chemicals, including fluorescent dyes, chemical probes, and potentially as a catalyst in complex organic reactions.

Precursor for Fluorescent Dyes and Chemical Probes

The aromatic core and reactive functional groups of this compound make it a potential precursor for the synthesis of fluorescent dyes and chemical probes. For example, derivatives of sulfobenzoic acid, such as 2-Amino-4-sulfobenzoic acid, are listed as intermediates in the synthesis of various dyes, including C.I. Reactive Violet 46 and C.I. Acid Yellow 54. dyestuffintermediates.com

Application in Esterification of Steroids and Other Complex Molecules

While direct catalytic applications of this compound in the esterification of steroids are not widely reported, the use of sulfonated acid catalysts in esterification reactions is a well-known and effective strategy. Solid acid catalysts, such as sulfonated carbons, have been successfully employed in the esterification of free fatty acids. nih.govua.es These catalysts offer the advantage of being easily separable from the reaction mixture, making them a more environmentally friendly alternative to liquid acid catalysts like sulfuric acid.

A patent from 1933 describes the esterification of sulfonated aromatic carboxylic acids with various alcohols, indicating the feasibility of such reactions. google.com The acidic nature of the sulfonic acid group in this compound could potentially catalyze the esterification of complex alcohols like steroids, where traditional catalysts might lead to side reactions or require harsh conditions. The presence of the potassium salt could also influence the catalyst's solubility and activity in different solvent systems. Further research in this area could open up new avenues for the application of this compound in organic synthesis.

Development of Functional Materials with Tuned Optical Properties

The incorporation of specific dopants or functional groups into a material's structure can significantly alter its optical properties, such as the energy band gap. While specific studies focusing on tuning the optical properties of materials with this compound are limited, the general principle is well-established in materials science.

For example, the introduction of potassium permanganate (B83412) into a poly(4-styrenesulfonic acid)-polyacrylic acid polyelectrolyte brush has been shown to decrease the material's bandgap energy from 3.82 to 3.54 eV. researchgate.net Similarly, the optical properties of potassium erbium double tungstate (B81510) crystals have been extensively studied, demonstrating the influence of the constituent ions on the material's absorption spectra. dtic.mil Post-gamma irradiation treatment of lithium potassium sulphate crystals with an external electric field has also been shown to modify their optical band gap. researchgate.net

Given that this compound possesses both an aromatic ring, which can participate in π-π stacking and influence electronic transitions, and ionic groups, its incorporation into various host materials could provide a means to tune their optical band gap and other optical properties for applications in optoelectronics and photonics.

Environmental Transformation and Degradation Pathways

Biodegradation Mechanisms and Microbial Metabolism

The biodegradation of 4-carboxybenzenesulfonate is a critical process in its environmental removal. This process is mediated by various microorganisms that utilize the compound as a source of carbon, sulfur, and energy.

Elucidation of Aerobic and Anaerobic Degradation Routes

Aerobic Degradation:

Under aerobic conditions, the biodegradation of 4-carboxybenzenesulfonate is initiated by the enzymatic desulfonation of the aromatic ring. This is a common strategy employed by aerobic bacteria to metabolize aromatic sulfonates. The initial attack is typically catalyzed by a dioxygenase enzyme system, which incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxylated intermediate and the release of the sulfonate group as sulfite (B76179) (SO₃²⁻). nih.govd-nb.info The sulfite is subsequently oxidized to sulfate (B86663) (SO₄²⁻), which can be assimilated by microorganisms.

The resulting dihydroxylated aromatic compound, protocatechuate, is a key intermediate in the degradation pathway. nih.gov Protocatechuate is then funneled into the central metabolism through ring cleavage, which can occur via either the ortho or meta pathway, ultimately leading to complete mineralization to carbon dioxide and water.

Anaerobic Degradation:

Under anaerobic conditions, the degradation of aromatic sulfonates like 4-carboxybenzenesulfonate proceeds through different mechanisms. In the absence of oxygen, alternative electron acceptors are utilized. Some anaerobic bacteria can utilize the sulfonate group as an electron acceptor in a process known as "sulfonorespiration". nih.gov For instance, certain sulfate-reducing bacteria have been shown to utilize p-toluenesulfonate, a structural analog, as an electron acceptor. nih.gov

Another anaerobic strategy involves the initial cleavage of the carbon-sulfur bond, which can be followed by the degradation of the resulting aromatic carboxylate. In some cases, the sulfonate group is utilized as a sulfur source for the bacterium, with the release of toluene (B28343) from p-toluenesulfonate. nih.gov The complete anaerobic degradation of the aromatic ring is a complex process involving multiple syntrophic partners.

Identification and Characterization of Degradation Byproducts and Intermediates (e.g., 4-sulfocatechol)

The degradation of 4-carboxybenzenesulfonate and related compounds involves the formation of several key intermediates. One of the most significant byproducts is 4-sulfocatechol . While not directly reported for 4-carboxybenzenesulfonate, its formation is a well-established step in the degradation of other sulfophenylcarboxylates.

Other important intermediates in the aerobic degradation pathway include:

Protocatechuate: Formed after the desulfonation of 4-carboxybenzenesulfonate. nih.gov

Phenols: General products resulting from the desulfonation of aromatic sulfonates. d-nb.infoasm.org

Under anaerobic conditions, intermediates can include:

Toluene: In the case of p-toluenesulfonate degradation by some Clostridium species. nih.gov

4-Hydroxybenzylsuccinate and 4-hydroxybenzoyl-CoA: Intermediates in the anaerobic degradation of p-cresol, a related aromatic compound, by Desulfobacterium cetonicum. nih.gov

The following table summarizes the key degradation byproducts and their roles:

| Intermediate/Byproduct | Degradation Pathway | Role |

| Protocatechuate | Aerobic | Key intermediate following desulfonation, undergoes ring cleavage. nih.gov |

| 4-Sulfocatechol | Aerobic | An intermediate in the degradation of some sulfophenylcarboxylates. |